molecular formula C29H27N3O4S B10886335 (2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10886335
M. Wt: 513.6 g/mol
InChI Key: UWOMYWPRQAFDPB-RCALMMMNSA-N
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Description

The compound (2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its intricate structure, which includes a thiazolidinone core, substituted with various functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Core: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Substitution Reactions:

    Indole Substitution: The indole moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with the thiazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced thiazolidinone derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound exhibits significant activity against various pathogens, making it a candidate for antimicrobial drug development. Its ability to interact with biological macromolecules also makes it useful in studying enzyme inhibition and protein-ligand interactions.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has shown potential in preclinical studies as a therapeutic agent for treating inflammatory diseases and certain types of cancer.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. These include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-2-one
  • (2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-5-one

Uniqueness

The uniqueness of (2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C29H27N3O4S

Molecular Weight

513.6 g/mol

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H27N3O4S/c1-34-22-13-11-21(12-14-22)31-29-32(16-15-20-18-30-24-9-5-4-8-23(20)24)28(33)26(37-29)17-19-7-6-10-25(35-2)27(19)36-3/h4-14,17-18,30H,15-16H2,1-3H3/b26-17+,31-29?

InChI Key

UWOMYWPRQAFDPB-RCALMMMNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/S2)CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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